molecular formula C14H8F3NO B6160067 2-isocyanato-4'-(trifluoromethyl)-1,1'-biphenyl CAS No. 1431641-43-8

2-isocyanato-4'-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B6160067
CAS No.: 1431641-43-8
M. Wt: 263.21 g/mol
InChI Key: XWSVQACBUSGKQB-UHFFFAOYSA-N
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Description

2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of an isocyanate group and a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the reaction of 4’-(trifluoromethyl)-1,1’-biphenyl with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas or polyurethanes.

Common Reagents and Conditions

Common reagents used in reactions with 2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl include amines, alcohols, and water. Reaction conditions typically involve moderate temperatures and the use of solvents to dissolve the reactants and control the reaction rate.

Major Products Formed

The major products formed from reactions with 2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl include ureas, carbamates, and polyureas, depending on the specific reagents and conditions used.

Scientific Research Applications

2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new chemical entities. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2-isocyanato-4-(trifluoromethyl)benzene
  • 2-chloro-1-isocyanato-3-(trifluoromethyl)benzene
  • 2-chloro-5-methylphenyl isocyanate

Uniqueness

2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional rigidity and stability compared to similar compounds. The presence of the trifluoromethyl group further enhances its chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1431641-43-8

Molecular Formula

C14H8F3NO

Molecular Weight

263.21 g/mol

IUPAC Name

1-isocyanato-2-[4-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)11-7-5-10(6-8-11)12-3-1-2-4-13(12)18-9-19/h1-8H

InChI Key

XWSVQACBUSGKQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)N=C=O

Purity

95

Origin of Product

United States

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